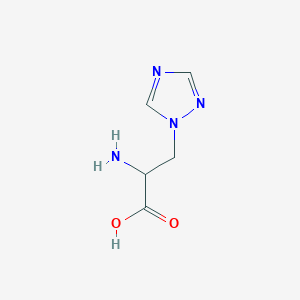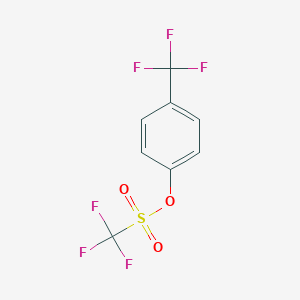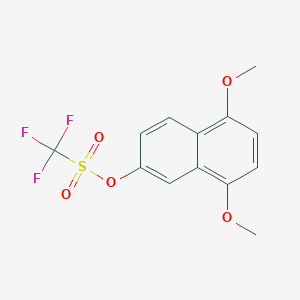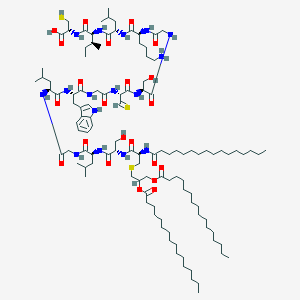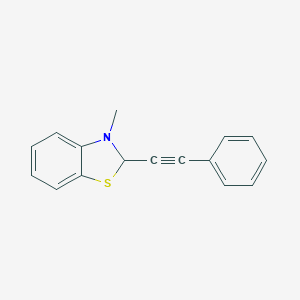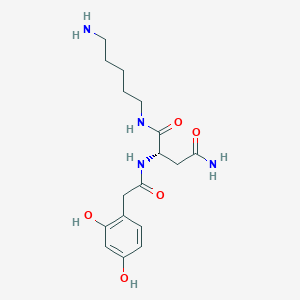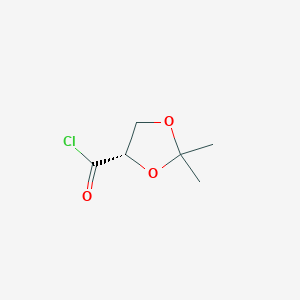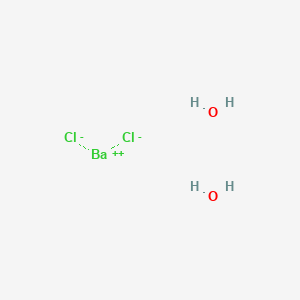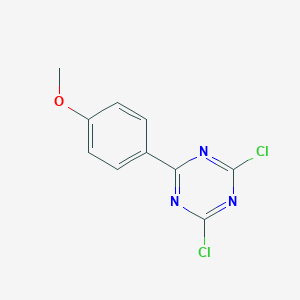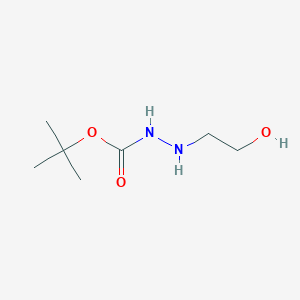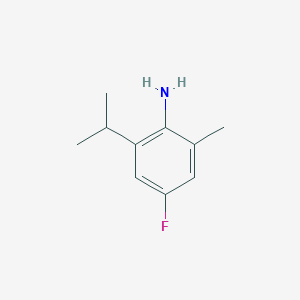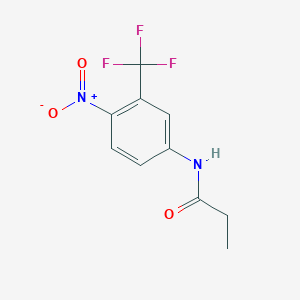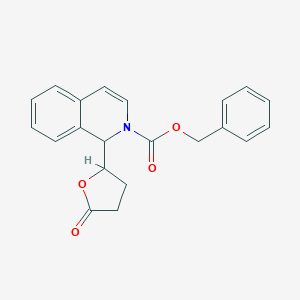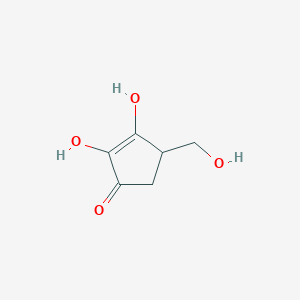
2,3-Dihydroxy-4-(hydroxymethyl)cyclopent-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Dihydroxy-4-(hydroxymethyl)cyclopent-2-en-1-one, also known as DHM, is a natural flavonoid compound found in the extract of the Japanese raisin tree (Hovenia dulcis). DHM has been studied extensively for its potential health benefits, particularly for its ability to reduce alcohol-induced liver damage. In
Mechanism Of Action
2,3-Dihydroxy-4-(hydroxymethyl)cyclopent-2-en-1-one works by activating the enzyme aldehyde dehydrogenase (ALDH), which is responsible for breaking down acetaldehyde, a toxic byproduct of alcohol metabolism. By increasing ALDH activity, 2,3-Dihydroxy-4-(hydroxymethyl)cyclopent-2-en-1-one can help reduce the amount of acetaldehyde in the body, which in turn can reduce the risk of liver damage. 2,3-Dihydroxy-4-(hydroxymethyl)cyclopent-2-en-1-one also has anti-inflammatory properties, which can help reduce inflammation in the liver and other parts of the body.
Biochemical And Physiological Effects
2,3-Dihydroxy-4-(hydroxymethyl)cyclopent-2-en-1-one has been shown to have several biochemical and physiological effects on the body. In addition to its antioxidant and anti-inflammatory properties, 2,3-Dihydroxy-4-(hydroxymethyl)cyclopent-2-en-1-one has been shown to improve liver function, reduce liver enzymes, and increase liver cell regeneration. 2,3-Dihydroxy-4-(hydroxymethyl)cyclopent-2-en-1-one has also been shown to improve glucose metabolism, reduce insulin resistance, and lower blood lipid levels.
Advantages And Limitations For Lab Experiments
2,3-Dihydroxy-4-(hydroxymethyl)cyclopent-2-en-1-one has several advantages for use in lab experiments. It is a natural compound that is readily available and relatively inexpensive. 2,3-Dihydroxy-4-(hydroxymethyl)cyclopent-2-en-1-one is also non-toxic and has a low risk of side effects. However, there are some limitations to using 2,3-Dihydroxy-4-(hydroxymethyl)cyclopent-2-en-1-one in lab experiments. Its solubility in water and ethanol can make it difficult to work with, and its potency can vary depending on the source and purity of the compound.
Future Directions
There are several potential future directions for research on 2,3-Dihydroxy-4-(hydroxymethyl)cyclopent-2-en-1-one. One area of interest is its potential to treat other conditions, such as diabetes and cancer. 2,3-Dihydroxy-4-(hydroxymethyl)cyclopent-2-en-1-one has been shown to have anti-tumor properties in some studies, and it may have potential as a cancer treatment. Another area of interest is the development of new synthesis methods for 2,3-Dihydroxy-4-(hydroxymethyl)cyclopent-2-en-1-one that are more efficient and cost-effective. Finally, more research is needed to fully understand the mechanism of action of 2,3-Dihydroxy-4-(hydroxymethyl)cyclopent-2-en-1-one and its potential health benefits.
Synthesis Methods
2,3-Dihydroxy-4-(hydroxymethyl)cyclopent-2-en-1-one can be synthesized from dihydroquercetin, which is extracted from the bark of the larch tree. The synthesis process involves several steps, including hydrolysis, oxidation, and cyclization. The final product is a white crystalline powder that is soluble in water and ethanol.
Scientific Research Applications
2,3-Dihydroxy-4-(hydroxymethyl)cyclopent-2-en-1-one has been the subject of numerous scientific studies, particularly in the field of liver health. Research has shown that 2,3-Dihydroxy-4-(hydroxymethyl)cyclopent-2-en-1-one has potent antioxidant and anti-inflammatory properties, which can help protect the liver from damage caused by alcohol consumption. 2,3-Dihydroxy-4-(hydroxymethyl)cyclopent-2-en-1-one has also been studied for its potential to treat other conditions, such as diabetes, cancer, and cardiovascular disease.
properties
CAS RN |
123529-38-4 |
|---|---|
Product Name |
2,3-Dihydroxy-4-(hydroxymethyl)cyclopent-2-en-1-one |
Molecular Formula |
C6H8O4 |
Molecular Weight |
144.12 g/mol |
IUPAC Name |
2,3-dihydroxy-4-(hydroxymethyl)cyclopent-2-en-1-one |
InChI |
InChI=1S/C6H8O4/c7-2-3-1-4(8)6(10)5(3)9/h3,7,9-10H,1-2H2 |
InChI Key |
FWFMIDXFUGYZMV-UHFFFAOYSA-N |
SMILES |
C1C(C(=C(C1=O)O)O)CO |
Canonical SMILES |
C1C(C(=C(C1=O)O)O)CO |
synonyms |
HMRA hydroxymethylreductic acid |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



